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Technical Support Center: AZD0095 Preclinical Off-Target Effects

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Compound of Interest		
Compound Name:	AZD0095	
Cat. No.:	B10854968	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information regarding the preclinical assessment of off-target effects for the Monocarboxylate Transporter 4 (MCT4) inhibitor, **AZD0095**. The content is structured to address potential user queries through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is known about the off-target profile of AZD0095 in preclinical models?

A1: Preclinical data consistently describe **AZD0095** as a highly selective inhibitor of MCT4.[1] [2][3][4][5] The primary selectivity data reported is against the closely related Monocarboxylate Transporter 1 (MCT1), where **AZD0095** demonstrates over 1000-fold selectivity for MCT4.[2][3] [5] The phrase "clean mechanism of action" has been used in publications, suggesting a low potential for off-target activities at therapeutically relevant concentrations.[2][4][5] However, detailed screening results against a broad panel of off-targets (e.g., a CEREP safety panel) are not extensively published in the public domain.

Q2: My experiment suggests potential off-target effects with AZD0095. What should I do?

A2: If you suspect off-target effects in your experiments, it is crucial to systematically troubleshoot your experimental setup. Refer to the troubleshooting guide below for a step-by-step approach to validating your findings. It is important to confirm that the observed phenotype is not due to experimental artifacts or context-specific cellular responses.



Q3: How was the selectivity of AZD0095 likely determined during its development?

A3: The selectivity of a drug candidate like **AZD0095** is typically determined through a tiered screening approach. This would likely have included initial screens against closely related targets (like MCT1) followed by broader profiling against a panel of kinases, GPCRs, ion channels, and other enzymes to identify potential off-target interactions. For detailed methodologies, please see the "Experimental Protocols" section.

Q4: Where can I find quantitative data on the selectivity of **AZD0095**?

A4: Publicly available quantitative data primarily focuses on the high selectivity of **AZD0095** for MCT4 over MCT1. A summary of this information is provided in the "Data Presentation" section. For more extensive off-target screening data, you may need to consult the supplementary information of published studies or directly contact the developers of the compound.

Data Presentation

The following tables summarize the key selectivity and potency data for **AZD0095** based on available preclinical studies.

Table 1: Selectivity Profile of AZD0095

Target	Selectivity Fold (vs. MCT4)	Reference
MCT1	>1000x	[2][3][5]

Table 2: Potency of **AZD0095** in Preclinical Models

Assay Type	Metric	Value	Reference
Cellular Potency	pIC50	8.9	[1]
Biochemical Potency	nM	1.3	[2][5]
Cellular Activity	nM	1-3	[3]
T-cell Proliferation/Survival	IC50	>10 μM	[3]



Troubleshooting Guides

Issue: Unexplained Cellular Phenotype Observed with AZD0095 Treatment

If you observe a cellular phenotype that is not readily explained by the inhibition of MCT4, consider the following troubleshooting steps:

- Confirm On-Target Activity:
 - Verify that you are observing the expected downstream effects of MCT4 inhibition in your cellular model (e.g., changes in lactate efflux, intracellular pH).
 - Use a positive control compound if available.
- Dose-Response Analysis:
 - Perform a full dose-response curve for the observed phenotype. An off-target effect may have a different potency (IC50) than the on-target effect.
- Orthogonal Controls:
 - Use a structurally distinct MCT4 inhibitor to see if the same phenotype is produced.
 - Employ a genetic approach (e.g., siRNA or CRISPR-mediated knockout of MCT4) to determine if the phenotype is dependent on the presence of the target protein.
- Rule out Experimental Artifacts:
 - Compound Stability and Solubility: Ensure that AZD0095 is stable and soluble in your assay medium. Compound precipitation at high concentrations can lead to non-specific effects.
 - Vehicle Control: Use a vehicle control (e.g., DMSO) at the same concentration as in your
 AZD0095-treated samples to rule out solvent effects.
 - Cell Line Authentication: Confirm the identity and purity of your cell line.
- Hypothesize and Test Potential Off-Targets:



- Based on the observed phenotype, research potential signaling pathways that could be involved.
- Use inhibitors or activators of these pathways to see if you can rescue or mimic the
 AZD0095-induced phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the on- and off-target effects of small molecule inhibitors like **AZD0095**.

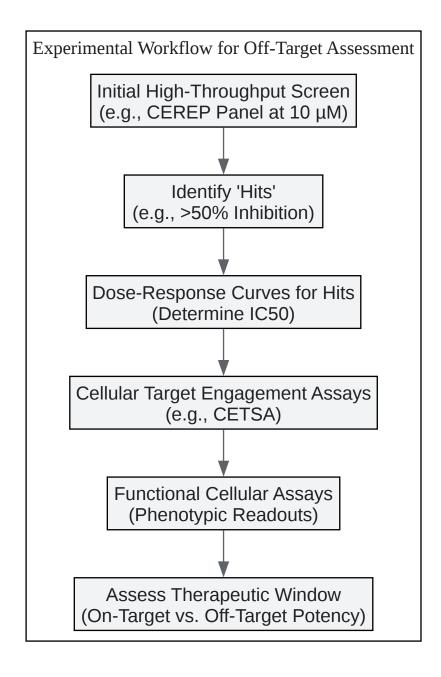
- 1. In Vitro Selectivity Screening (General Protocol)
- Objective: To determine the selectivity of a compound against a broad panel of targets.
- Methodology:
 - A high-throughput screen is performed using a commercially available safety panel (e.g., Eurofins SafetyScreen44 or similar).
 - The test compound (e.g., AZD0095) is typically screened at a fixed concentration (e.g., 10 μM) against a panel of receptors, ion channels, and enzymes.
 - Binding assays (for receptors) or functional assays (for enzymes and ion channels) are used to measure the percent inhibition or activation caused by the compound.
 - Results showing significant inhibition (typically >50%) are followed up with dose-response curves to determine the IC50 for the off-target interaction.
- 2. Cellular Target Engagement Assays
- Objective: To confirm that the compound interacts with its intended target in a cellular context.
- Methodology (Example: Cellular Thermal Shift Assay CETSA):
 - Treat intact cells with the test compound or vehicle control.



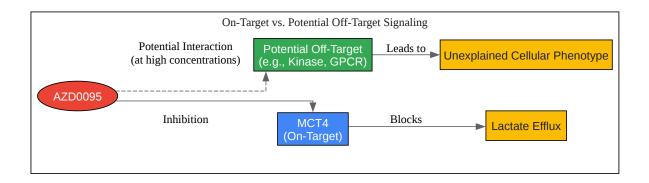
- Heat the cell lysates to a range of temperatures.
- Target engagement by the compound stabilizes the protein, resulting in a higher melting temperature.
- Analyze the soluble protein fraction by Western blot or other protein detection methods to determine the melting curve.
- 3. Lactate Efflux Assay
- Objective: To measure the functional inhibition of MCT4.
- · Methodology:
 - Plate cells that express MCT4 in a multi-well plate.
 - Treat the cells with a range of concentrations of the MCT4 inhibitor (e.g., AZD0095).
 - Measure the concentration of lactate in the extracellular medium over time using a colorimetric or fluorescence-based lactate assay kit.
 - A decrease in the rate of lactate export indicates inhibition of MCT activity.

Visualizations









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